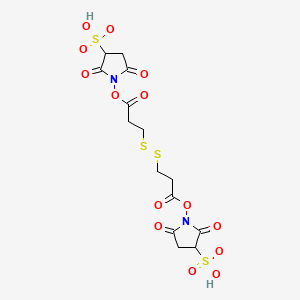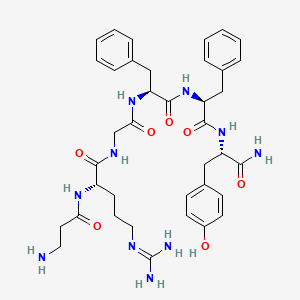
双硫代双丙酸酯交联剂
描述
3,3’-Dithiobis(sulfosuccinimidyl propionate): , commonly known as DTSSP Crosslinker, is a water-soluble, homobifunctional crosslinking reagent. It contains amine-reactive N-hydroxysulfosuccinimide ester groups at both ends of an 8-atom spacer arm, which includes a central disulfide bond. This disulfide bond can be cleaved with reducing agents, making DTSSP Crosslinker particularly useful for reversible crosslinking applications .
科学研究应用
DTSSP Crosslinker has a wide range of applications in scientific research, including:
Chemistry: Used for the structural characterization of proteins and peptides through mass spectrometry.
Biology: Facilitates the study of protein-protein interactions by crosslinking cell surface proteins.
Industry: Utilized in the immobilization of enzymes and antibodies onto surfaces for biosensor development.
作用机制
Target of Action
DTSSP (3,3’-Dithiobis(sulfosuccinimidylpropionate)) is a water-soluble crosslinker that primarily targets primary amines (-NH2), which are typically found in the side chain of lysine (K) residues and the N-terminus of each polypeptide in proteins .
Mode of Action
DTSSP contains an amine-reactive N-hydroxysulfosuccinimide (sulfo-NHS) ester at each end of an 8-carbon spacer arm . Sulfo-NHS esters react with primary amines at pH 7-9 to form stable amide bonds, along with the release of the N-hydroxysulfosuccinimide leaving group . This reaction results in the crosslinking of proteins, creating stable covalent bonds between them .
Biochemical Pathways
The primary biochemical pathway affected by DTSSP is protein crosslinking. By forming covalent bonds between proteins, DTSSP can alter protein structure and function, potentially affecting a wide range of biochemical pathways depending on the proteins involved . This crosslinking can be used to ‘fix’ protein interactions, allowing for the identification of weak or transient protein interactions .
Pharmacokinetics
It is known that dtssp is water-soluble , which could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties. The water solubility of DTSSP may enhance its bioavailability, allowing it to readily interact with its protein targets .
Result of Action
The primary result of DTSSP action is the crosslinking of proteins. This can lead to changes in protein structure and function, potentially affecting a wide range of cellular processes depending on the proteins involved . For example, crosslinking can be used to stabilize protein interactions, allowing for the study of weak or transient protein-protein interactions .
Action Environment
The action of DTSSP is influenced by several environmental factors. Its reactivity with primary amines occurs optimally at pH 7-9 . Additionally, DTSSP is moisture-sensitive, and it is recommended to store it desiccated at 4-8°C to maintain its reactivity . Furthermore, the hydrolysis of the NHS ester moiety in DTSSP is a major competing reaction that increases with increasing pH and occurs more readily in dilute protein or peptide solutions .
生化分析
Biochemical Properties
DTSSP Crosslinker contains an amine-reactive N-hydroxysulfosuccinimidyl (sulfo-NHS) ester at each end of an 8-carbon spacer arm . Sulfo-NHS esters react with primary amines at pH 7-9 to form stable amide bonds, along with the release of the N-hydroxysulfosuccinimide leaving group . Proteins, including antibodies, generally have several primary amines in the side chain of lysine (K) residues and the N-terminus of each polypeptide that are available as targets for sulfo-NHS-ester crosslinking reagents .
Cellular Effects
DTSSP Crosslinker is membrane-impermeable, allowing for cell surface labeling . It is useful for crosslinking cell surface proteins prior to cell lysis and immunoprecipitation . It can ‘fix’ protein interactions to allow identification of weak or transient protein interactions . In a study, it was found that DTSSP Crosslinker could display destabilization within cancer cells as glutathione is upregulated in various cancers .
Molecular Mechanism
DTSSP Crosslinker exerts its effects at the molecular level through its amine-reactive sulfo-NHS ester groups . These groups react rapidly with any primary amine-containing molecule . The central disulfide bond in the spacer arm of DTSSP Crosslinker can be readily cleaved by reducing agents such as 10-50 mM DTT or TCEP at pH 8.5 .
Temporal Effects in Laboratory Settings
DTSSP Crosslinker is moisture-sensitive and should be stored desiccated at 4-8°C . The NHS-ester moiety readily hydrolyzes and becomes non-reactive . Therefore, it is recommended to reconstitute these crosslinkers immediately before use and discard any unused reconstituted crosslinker .
Metabolic Pathways
Its ability to form stable amide bonds with primary amines suggests that it may interact with enzymes or cofactors that contain these groups .
Transport and Distribution
DTSSP Crosslinker is water-soluble and membrane-impermeable . This suggests that it remains outside the cell membrane and does not get transported or distributed within cells or tissues .
Subcellular Localization
As a membrane-impermeable compound, DTSSP Crosslinker is localized outside the cell membrane . It does not have any known targeting signals or post-translational modifications that direct it to specific compartments or organelles within the cell .
准备方法
Synthetic Routes and Reaction Conditions: : DTSSP Crosslinker is synthesized through a multi-step process involving the reaction of 3,3’-dithiobis(propionic acid) with N-hydroxysulfosuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction typically occurs in an organic solvent like dimethyl sulfoxide (DMSO) under mild conditions .
Industrial Production Methods: : In industrial settings, the production of DTSSP Crosslinker involves large-scale synthesis using automated reactors to ensure consistency and purity. The product is then purified through crystallization or chromatography techniques to achieve the desired purity levels .
化学反应分析
Types of Reactions: : DTSSP Crosslinker primarily undergoes nucleophilic substitution reactions with primary amines. The N-hydroxysulfosuccinimide ester groups react with amines to form stable amide bonds, releasing N-hydroxysulfosuccinimide as a byproduct .
Common Reagents and Conditions
Reagents: Primary amines, reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Conditions: Reactions typically occur at pH 7-9 in aqueous buffers such as phosphate-buffered saline (PBS) or HEPES buffer.
Major Products: : The major products of DTSSP Crosslinker reactions are amide-linked conjugates of the target molecules, which can be cleaved by reducing agents to regenerate the original molecules .
相似化合物的比较
Similar Compounds
Dithiobis(succinimidyl propionate) (DSP): A non-sulfonated analog of DTSSP Crosslinker, which is water-insoluble and used for intracellular and intramembrane conjugation.
Disuccinimidyl suberate (DSS): Another amine-reactive crosslinker with a longer spacer arm, used for applications requiring membrane-permeable crosslinking.
Uniqueness: : DTSSP Crosslinker is unique due to its water solubility and reversible crosslinking capability, which makes it particularly suitable for studying cell surface proteins and for applications requiring controlled release of conjugated molecules .
属性
IUPAC Name |
1-[3-[[3-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O14S4/c17-9-5-7(33(23,24)25)13(21)15(9)29-11(19)1-3-31-32-4-2-12(20)30-16-10(18)6-8(14(16)22)34(26,27)28/h7-8H,1-6H2,(H,23,24,25)(H,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTJUWBJENROFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCSSCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O14S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30276271, DTXSID701001749 | |
| Record name | 3-pyrrolidinesulfonic acid, 1,1'-[dithiobis[(1-oxo-3,1-propanediyl)oxy]]bis[2,5-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-{Disulfanediylbis[(1-oxopropane-3,1-diyl)oxy]}bis(2,5-dioxopyrrolidine-3-sulfonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701001749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81069-02-5, 85549-78-6 | |
| Record name | 3,3'-Dithiobis(sulfosuccinimidyl propionate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081069025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-pyrrolidinesulfonic acid, 1,1'-[dithiobis[(1-oxo-3,1-propanediyl)oxy]]bis[2,5-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-{Disulfanediylbis[(1-oxopropane-3,1-diyl)oxy]}bis(2,5-dioxopyrrolidine-3-sulfonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701001749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-Dithiobis(sulphosuccinimidyl propionate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-[3-(aminomethyl)phenyl]-N-[2-fluoro-4-(2-methylsulfonylphenyl)phenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide;hydrochloride](/img/structure/B1670917.png)




